molecular formula C11H15ClN2O B3281965 N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide CAS No. 743444-39-5

N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide

Cat. No.: B3281965
CAS No.: 743444-39-5
M. Wt: 226.7 g/mol
InChI Key: YFURYGDITSLJFZ-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Amide-Based Chemical Scaffolds

The amide bond is one of the most fundamental and ubiquitous linkages in chemistry and biology. nih.gov Its presence is central to the structure of peptides and proteins, where the peptide bond, a specific type of amide linkage, connects amino acids to form the primary structure of these essential macromolecules. nih.govresearchgate.net Historically, the significance of the amide functional group has made its synthesis a focal point of organic chemistry. pulsus.com

In medicinal chemistry, the amide group is a highly privileged scaffold due to its unique combination of properties. It features a planar geometry and possesses both hydrogen bond donor (the N-H group) and acceptor (the C=O group) capabilities, allowing for specific and strong interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the amide bond is relatively stable to metabolic degradation compared to other functional groups like esters, contributing to the favorable pharmacokinetic profiles of many drugs. nih.gov

The evolution of amide-based scaffolds in drug discovery has been extensive. Beyond their role in peptides, amides are integral components of a vast number of small-molecule drugs. acsgcipr.org Analysis of pharmaceuticals in development and on the market consistently shows that amide bond formation is one of the most frequently used reactions in the synthesis of drug candidates. acsgcipr.org This widespread use has driven continuous innovation in synthetic methodologies, moving from classical coupling reagents to more efficient and sustainable catalytic methods to construct the amide linkage. nih.govpulsus.com The journey from simple, naturally occurring amides to complex, synthetically designed molecules containing this functional group underscores its enduring importance as a core structural unit in the quest for biologically active compounds. acsgcipr.org

Rationale for Academic Investigation of N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide and Related Structures

The academic pursuit of compounds like this compound is driven by a strategy known as scaffold-based drug discovery. The rationale is built upon the known biological activities of its constituent parts and structurally analogous molecules. The core structure can be deconstructed into key components: a 4-chlorobenzyl group, an ethylamino group, and an acetamide (B32628) linker, each contributing to a potential biological profile.

Research into related N-benzylacetamide and substituted acetamide derivatives has revealed a wide spectrum of biological activities. These scaffolds have been investigated for their potential as:

Enzyme Inhibitors: Certain N–benzyl (B1604629)–2–(N–benzylamido)acetamide derivatives, known as peptoids, have been synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BChE), an important target in the management of Alzheimer's disease. abq.org.br

Anticancer Agents: Novel series of acetamide derivatives have been designed and synthesized as potential anticancer agents, with some showing cytotoxic activity against various cancer cell lines, including cervical (HeLa), lung (A549), and glioblastoma (U87) cells. sid.ir

Antimicrobial and Antifungal Agents: The amide pharmacophore is present in many compounds exhibiting antimicrobial activity. researchgate.net For instance, sulfonamides conjugated with acetamide fragments have been explored as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in microbes. researchgate.net

Anti-inflammatory and Analgesic Agents: The acetamide structure is famously a component of paracetamol, one of the most widely used analgesic and antipyretic drugs. researchgate.net This has inspired the synthesis of other N-phenylacetamide derivatives in search of novel anti-inflammatory and pain-relieving compounds. researchgate.net

Anticonvulsant Agents: The amide functional group is considered an essential feature in the chemical structures of many anticonvulsant drugs. researchgate.net

The specific combination of a chloro-substituted phenyl ring and an N-alkylated amino group in this compound suggests a deliberate design to explore or modulate these known activities. The chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions, while the ethylamino group can affect solubility and hydrogen bonding potential. Therefore, the synthesis and study of this molecule and its analogues are rational steps in the systematic exploration of chemical space to identify new bioactive probes or lead compounds for drug discovery.

Current Landscape of Research Methodologies for Chemical Entities with Structural Analogies

The investigation of novel chemical entities like this compound relies on a sophisticated toolkit of modern research methodologies, spanning both computational and experimental approaches. These techniques are designed to predict and confirm biological activity, identify molecular targets, and elucidate mechanisms of action.

Computational and In Silico Methods:

Quantitative Structure-Activity Relationships (QSAR): QSAR modeling uses statistical methods to correlate the chemical properties and structural features of a series of compounds with their biological activities. nih.govrsc.org This allows researchers to predict the activity of novel analogues before they are synthesized.

Structure-Based Design and Molecular Docking: When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, molecular docking can be used to simulate how a small molecule might bind to it. nih.govrsc.org This provides insights into the potential binding mode and affinity, guiding the design of more potent and selective compounds.

Chemical Similarity Searching: This technique involves comparing the structure of a lead compound to large databases of other molecules to find analogues with potentially enhanced activity or improved properties. nih.govrsc.org

Experimental and Biological Methods:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target or in a cell-based assay to identify "hits" with a desired activity.

Chemical Proteomics for Target Identification: For bioactive molecules discovered through phenotypic screening (observing an effect on cells without knowing the target), identifying the protein target is a major challenge. researchgate.net Modern methods have been developed to address this, including:

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to degradation by proteases. nih.gov

Cellular Thermal Shift Assay (CETSA): This method relies on the observation that a protein's thermal stability (its melting point) often changes when a ligand is bound. nih.gov

These methodologies, often used in combination, provide a powerful and integrated approach to accelerate the discovery and optimization of bioactive small molecules, moving from an initial structural idea to a well-characterized chemical probe or drug candidate. rsc.orgresearchgate.net

Significance and Broad Scientific Implications within Molecular Science

The investigation of specific chemical structures such as this compound carries broader implications for molecular science that extend beyond the potential of the single molecule. This line of research contributes significantly to several key areas.

Firstly, it expands the fundamental understanding of structure-activity relationships (SAR) . By systematically synthesizing and testing analogues, researchers can map how specific structural modifications—such as the position and nature of substituents on the phenyl ring or the length of the N-alkyl chain—affect biological activity. This knowledge is invaluable for the rational design of future molecules with improved potency, selectivity, and pharmacokinetic properties.

Secondly, these compounds serve as chemical probes to explore complex biological pathways. A selective inhibitor or modulator can be a powerful tool to dissect the function of a specific protein within a cell or organism, helping to validate it as a potential drug target. rsc.org

Thirdly, the synthesis of novel molecules drives innovation in organic synthesis . The need to create complex structures efficiently and sustainably pushes chemists to develop new reactions and strategies. chemimpex.com The versatile N-benzylacetamide scaffold, for example, is not only a target for biological testing but also a valuable intermediate for building more complex molecules. chemimpex.comsolubilityofthings.com

Ultimately, the cumulative findings from the study of thousands of such compounds enrich the collective knowledge base of medicinal chemistry. While any single molecule may or may not become a successful drug, the research process generates critical data and insights that fuel the broader drug discovery and development pipeline, contributing to the long-term goal of creating new medicines and a deeper understanding of molecular biology. acsgcipr.org

Research Data on Related Compounds

To provide context for the properties of this compound, data for structurally related precursor compounds are presented below.

Physicochemical Properties of Core Scaffolds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N-benzylacetamideC9H11NO149.1959-63
N-(4-chlorophenyl)acetamideC8H8ClNO169.61177-181

Reported Biological Activities of Structurally Related Amide Scaffolds

Scaffold ClassReported Biological ActivityExample Target/Assay
N-benzyl piperidine (B6355638) derivativesDual HDAC/AChE InhibitionAlzheimer's Disease Models nih.gov
Substituted AcetamidesButyrylcholinesterase (BChE) InhibitionAlzheimer's Disease Models researchgate.net
Acetamide-substituted Doravirine AnaloguesHIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) InhibitionAnti-HIV Assays nih.gov
N-(4-chlorophenyl)thiazol-yl AcetamidesAnticancer / Cytotoxic ActivityHela, A549, U87 cell lines sid.ir
Phenoxyacetamide derivativesAnalgesic, Anti-inflammatoryGeneral biological screening researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-2-13-8-11(15)14-7-9-3-5-10(12)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFURYGDITSLJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229826
Record name N-[(4-Chlorophenyl)methyl]-2-(ethylamino)acetamide
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Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743444-39-5
Record name N-[(4-Chlorophenyl)methyl]-2-(ethylamino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743444-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Chlorophenyl)methyl]-2-(ethylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

A logical retrosynthetic analysis of N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide dissects the molecule at its most synthetically accessible bonds. The primary disconnection is at the amide bond, which reveals two key precursors: (4-chlorophenyl)methanamine and an activated derivative of 2-(ethylamino)acetic acid. A further disconnection of the 2-(ethylamino)acetic acid moiety suggests ethylamine (B1201723) and a two-carbon synthon with two leaving groups, such as chloroacetyl chloride, as the initial building blocks.

Based on this analysis, the key synthetic intermediates can be identified as:

(4-chlorophenyl)methanamine: This commercially available starting material provides the N-benzyl portion of the final molecule.

2-Chloro-N-[(4-chlorophenyl)methyl]acetamide: This intermediate would be formed by the reaction of (4-chlorophenyl)methanamine with chloroacetyl chloride.

Ethylamine: This simple primary amine serves as the nucleophile to introduce the ethylamino group.

2-(Ethylamino)acetic acid or its ester derivatives: These can be prepared by the reaction of ethylamine with a glycine (B1666218) equivalent.

Table 1: Key Synthetic Intermediates and Starting Materials

Compound NameRole in Synthesis
(4-chlorophenyl)methanamineSource of the N-(4-chlorobenzyl) moiety
Chloroacetyl chlorideTwo-carbon electrophile for acetamide (B32628) formation
EthylamineSource of the ethylamino group
2-(Ethylamino)acetic acidPrecursor to the acetamide portion

Optimized Synthetic Routes for this compound

While specific optimized routes for this exact molecule are not extensively documented in publicly accessible literature, logical synthetic pathways can be proposed based on established organic chemistry principles for amide bond formation.

Multi-Step Convergent and Linear Synthesis Pathways

A linear synthesis would involve a stepwise construction of the molecule. A plausible linear route is outlined below:

Acylation of Benzylamine (B48309): (4-chlorophenyl)methanamine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the intermediate 2-chloro-N-[(4-chlorophenyl)methyl]acetamide.

Nucleophilic Substitution: The resulting chloroacetamide is then treated with an excess of ethylamine. The ethylamine acts as a nucleophile, displacing the chloride to form the final product, this compound.

A convergent synthesis would involve the separate synthesis of two larger fragments that are then coupled in a final step. For this target molecule, a convergent approach would involve:

Fragment 1 Synthesis: Preparation of 2-(ethylamino)acetic acid. This can be achieved by reacting ethylamine with ethyl chloroacetate (B1199739) followed by hydrolysis of the ester.

Fragment 2: (4-chlorophenyl)methanamine.

Amide Coupling: The final step involves the coupling of 2-(ethylamino)acetic acid with (4-chlorophenyl)methanamine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

Stereoselective and Enantioselective Synthesis Approaches

The target molecule, this compound, is achiral and therefore does not require stereoselective or enantioselective synthesis. However, if chiral centers were to be introduced, for instance, by modifying the ethylamino group to a chiral amino acid, then stereoselective methods would become crucial.

Green Chemistry Principles and Sustainable Synthesis Adaptations

The application of green chemistry principles to the synthesis of this compound would focus on several key areas:

Atom Economy: The convergent synthesis using amide coupling reagents generally has lower atom economy due to the formation of byproducts. The linear synthesis, while potentially requiring an excess of ethylamine, could be more atom-economical if the excess amine can be recovered and recycled.

Use of Safer Solvents: Traditional amide syntheses often employ chlorinated solvents like dichloromethane. Greener alternatives would involve the use of solvents such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water if the reactants' solubility allows.

Catalytic Methods: The development of catalytic methods for amide bond formation that avoid the use of stoichiometric coupling reagents would represent a significant green improvement.

Energy Efficiency: Utilizing microwave-assisted synthesis could potentially reduce reaction times and energy consumption compared to conventional heating methods.

Design and Synthesis of this compound Analogs and Derivatives

The modular nature of the synthesis allows for the straightforward design and preparation of a wide range of analogs and derivatives to explore structure-activity relationships for various applications.

Structural Modifications at the N-Benzyl Moiety

Table 2: Examples of Potential Analogs with Modified N-Benzyl Moieties

Starting BenzylamineResulting AnalogPotential Modification Effect
(4-fluorophenyl)methanamineN-[(4-fluorophenyl)methyl]-2-(ethylamino)acetamideAltered electronic properties (inductive effect)
(4-methylphenyl)methanamineN-[(4-methylphenyl)methyl]-2-(ethylamino)acetamideIncreased lipophilicity and steric bulk
(4-methoxyphenyl)methanamineN-[(4-methoxyphenyl)methyl]-2-(ethylamino)acetamideIntroduction of a hydrogen bond donor/acceptor
(3,4-dichlorophenyl)methanamineN-[(3,4-dichlorophenyl)methyl]-2-(ethylamino)acetamideEnhanced lipophilicity and altered electronic profile

The synthesis of these analogs would follow the same general synthetic routes described in section 2.2, simply by substituting (4-chlorophenyl)methanamine with the desired benzylamine derivative. This systematic approach to derivatization is a powerful tool for optimizing the properties of the lead compound, this compound.

Exploration of Substitution Patterns on the Ethylaminoacetamide Core

The ethylaminoacetamide core of this compound offers multiple avenues for structural modification. These modifications can significantly influence the molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn can affect its biological activity.

One primary area of exploration involves the N-ethyl group . The size and nature of this alkyl substituent can be readily varied. For instance, replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl chains can probe the steric tolerance of potential binding pockets. Furthermore, the introduction of functional groups onto the alkyl chain, such as hydroxyl or amino groups, can introduce new hydrogen bonding interactions. The synthesis of such analogs can be achieved through standard N-alkylation reactions of the corresponding primary amine precursor.

Another key modification site is the acetamide backbone . The hydrogen atoms on the methylene (B1212753) group of the acetamide can be substituted with alkyl or aryl groups. Such substitutions can introduce conformational constraints and alter the molecule's three-dimensional shape. For example, the synthesis of N-benzyl-2-acetamidopropionamide derivatives has been reported, where a methyl group is introduced on the acetamide backbone. ankara.edu.tr This highlights the feasibility of modifying this position to explore its impact on biological activity.

The following table summarizes potential substitution patterns on the ethylaminoacetamide core:

Modification SiteExample SubstituentPotential Impact
N-Ethyl GroupMethyl, Propyl, IsopropylSteric bulk, Lipophilicity
N-Ethyl Group2-Hydroxyethyl, 2-AminoethylHydrogen bonding, Polarity
Acetamide BackboneMethyl, PhenylConformational rigidity, Steric hindrance

Detailed research findings on the impact of these substitutions on the specific compound this compound are not extensively available in the public domain. However, structure-activity relationship studies on analogous N-benzyl acetamide derivatives have shown that modifications to the acetamide portion can significantly influence biological activity. ankara.edu.tr

Bioisosteric Replacements and Their Synthetic Feasibility

Bioisosterism is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physicochemical properties. researchgate.netwikipedia.org This approach can lead to improvements in potency, selectivity, metabolic stability, and pharmacokinetic properties. For this compound, several bioisosteric replacements can be envisioned for the ethylamino and acetamide moieties.

Bioisosteric replacements for the secondary amine (ethylamino group): The secondary amine in the ethylamino group is a key structural feature. Classical bioisosteres for a secondary amine (-NH-) include an oxygen atom (-O-), a sulfur atom (-S-), or a methylene group (-CH2-). The synthetic feasibility of these replacements varies. For instance, replacing the ethylamino group with an ethoxy group would involve the synthesis of an ether linkage, which can be achieved through Williamson ether synthesis.

Non-classical bioisosteres for the ethylamino group could include small heterocyclic rings like piperidine (B6355638) or morpholine. The synthesis of such derivatives would require coupling the N-[(4-chlorophenyl)methyl]acetamide core with the corresponding cyclic amine.

Bioisosteric replacements for the amide bond: The amide bond is a critical functional group but can be susceptible to enzymatic cleavage. Therefore, its replacement with more stable bioisosteres is a common strategy in drug design. Common bioisosteres for the amide bond include:

1,2,3-Triazoles: These can be synthesized via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), offering a reliable and efficient synthetic route. researchgate.net

Oxadiazoles and Thiazoles: These five-membered heterocycles can mimic the geometry and hydrogen bonding capabilities of the amide bond. Their synthesis typically involves multi-step sequences starting from carboxylic acids or their derivatives. chapman.edu

Trifluoroethylamine: This group can serve as a non-classical bioisostere for the amide bond, often leading to increased metabolic stability. nih.gov

The synthetic feasibility of these bioisosteric replacements is generally high, with well-established methodologies available in the organic synthesis literature. The choice of a particular bioisostere would depend on the desired physicochemical properties and the specific synthetic route being employed.

The table below outlines some potential bioisosteric replacements and their general synthetic approaches:

Original MoietyBioisosteric ReplacementGeneral Synthetic Approach
Ethylamino (-NH-CH2CH3)Ethoxy (-O-CH2CH3)Williamson ether synthesis
Ethylamino (-NH-CH2CH3)PiperidinylNucleophilic substitution with piperidine
Amide (-CONH-)1,2,3-TriazoleCopper-catalyzed azide-alkyne cycloaddition
Amide (-CONH-)1,3,4-OxadiazoleCyclization of acylhydrazones
Amide (-CONH-)TrifluoroethylamineReductive amination with trifluoroethylamine precursors

The successful application of these advanced synthetic methodologies and derivatization strategies will be instrumental in exploring the chemical space around this compound and unlocking its full potential in various scientific domains.

Structure Activity Relationship Sar and Computational Chemistry Investigations

Ligand-Based Structure-Activity Relationship Studies

Ligand-based SAR studies focus on the relationship between the chemical structures of a series of compounds and their biological activities, without explicit knowledge of the target receptor's structure.

Qualitative SAR analysis of derivatives related to N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide reveals key structural features that modulate their biological effects. Studies on analogous N-benzylacetamide and N-(chlorophenyl)acetamide compounds indicate that modifications at three primary sites—the phenyl ring, the benzyl (B1604629) group, and the acetamide (B32628) moiety—can significantly impact activity.

The presence of a halogen atom, specifically chlorine, on the phenyl ring is a critical determinant of activity. Halogenated N-(substituted phenyl)-2-chloroacetamides, including the N-(4-chlorophenyl) derivative, have demonstrated notable antimicrobial activity. This is often attributed to an increase in lipophilicity, which facilitates passage through the phospholipid bilayers of cell membranes nih.gov. The position of the substituent on the phenyl ring also plays a crucial role, with para-substitution often being favorable for certain biological activities nih.gov.

Modifications to the amino group at the 2-position of the acetamide chain also influence the biological profile. Varying the alkyl substituent on the nitrogen, such as the ethyl group in the target compound, can affect the molecule's polarity, size, and hydrogen bonding capacity, which in turn can alter its binding affinity to biological targets. For instance, in a series of N-acetamide substituted pyrazolopyrimidines, N,N-disubstitutions on the terminal acetamide were found to significantly impact binding affinity to the translocator protein (TSPO) wustl.edu.

Furthermore, the nature of the substituent on the acetamide nitrogen (the benzyl group) is also important. In studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the benzyl ring were explored to optimize inhibitory potency against the USP1/UAF1 deubiquitinase complex, a target in cancer therapy nih.gov.

Table 1: Summary of Qualitative SAR Findings for Related Acetamide Derivatives

Structural ModificationEffect on Biological ActivityReference
Phenyl Ring Substitution
Para-chloro substitutionIncreased lipophilicity and antimicrobial activity nih.gov
Other halogen substitutions (F, Br)Potent activity, particularly against Gram-positive bacteria and yeasts nih.gov
Acetamide Moiety
N-alkylation (e.g., ethylamino)Influences polarity and binding affinityInferred from general principles
N,N-disubstitutionCan significantly increase binding affinity to specific targets wustl.edu
N-Benzyl Group
Substitutions on the benzyl ringModulates inhibitory potency against specific enzymes nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling provides mathematical models that correlate the chemical structure of compounds with their biological activities.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric and electrostatic interactions required for biological activity. Although specific CoMFA or CoMSIA studies on this compound were not found, these techniques have been applied to other classes of enzyme inhibitors with structural similarities. These studies generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. This information is invaluable for the rational design of new, more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Target-Based Structure-Activity Relationship Studies

Target-based SAR studies involve understanding the interactions between a ligand and its specific biological target, often through computational methods like molecular docking.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, molecular docking studies can elucidate their putative binding modes within the active sites of various enzymes or receptors.

For instance, molecular docking studies on α-substituted acetamido-N-benzylacetamide derivatives as potential anticonvulsant agents targeting the GABA aminotransferase (GABA-AT) enzyme have been conducted researchgate.net. These studies revealed that the compounds could fit into the enzyme's active site, with the binding affinity being influenced by the nature of the substituents. The interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the binding pocket researchgate.net.

In a similar vein, docking studies of N-benzyl-2-(N-benzylamido)acetamide peptoids as selective butyrylcholinesterase (BChE) inhibitors have shown different binding orientations within the active sites of acetylcholinesterase (AChE) and BChE, explaining their selectivity abq.org.br. The bulky phenyl groups of the ligands were found to interact with specific residues, contributing to the binding affinity and selectivity abq.org.br.

While a specific molecular docking study for this compound is not detailed in the available literature, based on studies of analogous compounds, it can be hypothesized that the 4-chlorophenyl group would likely engage in hydrophobic interactions or halogen bonds within a binding pocket. The ethylamino group and the acetamide backbone could participate in hydrogen bonding with the receptor.

Table 2: Putative Molecular Interactions Based on Docking Studies of Analogous Compounds

Structural MoietyPutative Interaction TypePotential Interacting Residues (Example from related studies)Reference
4-Chlorophenyl group Hydrophobic interactions, Halogen bondingPhenylalanine, Leucine, Valine researchgate.net
Ethylamino group Hydrogen bonding (donor/acceptor)Aspartate, Glutamate, Serine researchgate.net
Acetamide carbonyl Hydrogen bonding (acceptor)Arginine, Lysine, Serine researchgate.net
Benzyl group Hydrophobic interactions, π-π stackingPhenylalanine, Tyrosine, Tryptophan abq.org.br

Molecular Dynamics Simulations of Ligand-Macromolecule Complexes

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of a ligand interacting with its target protein, revealing crucial information about the stability of the binding pose, the specific interactions that maintain the complex, and the conformational changes that may occur upon binding.

For a hypothetical complex involving this compound, an MD simulation would typically be performed for a duration of nanoseconds to microseconds. The simulation would track the trajectory of the ligand within the binding pocket, the flexibility of both the ligand and the protein side chains, and the behavior of surrounding water molecules.

Key insights that would be sought from MD simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position would be calculated over the simulation time. A low and stable RMSD value would suggest that the ligand remains securely bound in its predicted orientation.

Interaction Analysis: The simulation would allow for the detailed analysis of intermolecular interactions. For this compound, key interactions would likely involve:

Hydrogen Bonds: The secondary amine (ethylamino group) and the amide group can act as both hydrogen bond donors and acceptors. The carbonyl oxygen is a strong hydrogen bond acceptor. MD simulations would quantify the persistence of these hydrogen bonds with specific amino acid residues (e.g., Asp, Glu, Asn, Gln) in the binding site.

Hydrophobic Interactions: The 4-chlorophenyl ring is a significant hydrophobic moiety. The simulation would reveal its interactions with hydrophobic pockets in the receptor, likely involving residues such as Leucine, Isoleucine, Valine, and Phenylalanine.

Halogen Bonds: The chlorine atom on the phenyl ring could potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

Conformational Flexibility: The simulation would show the rotational freedom around the single bonds of the molecule, such as the bond connecting the phenyl ring to the methylene (B1212753) group and the bonds within the ethylaminoacetamide core. Understanding this flexibility is key to assessing how well the molecule can adapt to the shape and electronic environment of the binding site.

In a study of related phenylacetamide derivatives, MD simulations were used to confirm the stability of the ligand-protein complex and to analyze the dynamic behavior of the ligand in the active site of the target enzyme. Such studies often reveal that stable hydrogen bonds and sustained hydrophobic contacts are critical for maintaining the inhibitory activity of the compound.

Binding Free Energy Calculations and Computational Affinity Predictions

Predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. Binding free energy calculations provide a quantitative estimate of this affinity, which can be used to rank potential drug candidates and guide their optimization. consensus.appwustl.edu Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) are commonly employed. nih.govresearchgate.netfrontiersin.org

MM/PBSA Calculations: This end-point method calculates the binding free energy by analyzing snapshots from an MD simulation. The total free energy is estimated as a sum of molecular mechanics energy in the gas phase, solvation free energy, and an entropy term.

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

The application of MM/PBSA to the this compound-protein complex would involve:

Running separate MD simulations of the complex, the free protein, and the free ligand.

Calculating the individual energy components for each state.

Determining the binding free energy by comparing the energy of the complex to the sum of the energies of the free protein and ligand.

Free Energy Perturbation (FEP): FEP is a more rigorous and computationally intensive method that calculates the relative binding free energy (ΔΔG) between two similar ligands. nih.govresearchgate.net This is achieved by computationally "mutating" one ligand into another through a series of non-physical intermediate steps (an alchemical transformation) both in the solvated state and when bound to the protein. FEP is particularly valuable during lead optimization to predict whether a specific chemical modification will improve binding affinity. For instance, FEP could be used to predict the change in binding affinity if the 4-chloro substituent on the phenyl ring of this compound were changed to a methyl or a trifluoromethyl group.

These computational predictions are invaluable for prioritizing which novel analogs to synthesize, thereby saving significant time and resources in the drug discovery pipeline. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov Pharmacophore modeling is a powerful tool for identifying novel scaffolds by searching large chemical databases for molecules that match these key features. nih.gov

Based on the structure of this compound, a hypothetical pharmacophore model can be constructed. This model would likely include the following features:

One Aromatic Ring (AR): Representing the 4-chlorophenyl group.

One Hydrophobic (HY) feature: Also associated with the chlorophenyl ring, which is critical for insertion into hydrophobic pockets.

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide group.

Two Hydrogen Bond Donors (HBD): The N-H protons of the amide and the secondary amine.

This 3D arrangement of features could be used as a query to screen virtual libraries of millions of compounds. Hits from this virtual screening would be molecules that possess these features in a similar spatial arrangement, making them potential candidates for exhibiting the same biological activity. These hits would then be subjected to further computational analysis, such as molecular docking and MD simulations, to refine the selection before any chemical synthesis is undertaken. In studies involving other acetamide derivatives, this approach has successfully identified novel inhibitors. nih.govtandfonline.comacs.org

Table 1: Hypothetical Pharmacophoric Features of this compound

Feature TypeMolecular MoietyRole in Binding
Aromatic Ring (AR)4-chlorophenylπ-π stacking, hydrophobic interactions
Hydrophobic (HY)4-chlorophenylvan der Waals interactions
Hydrogen Bond Acceptor (HBA)Carbonyl OxygenInteraction with donor residues (e.g., Lys, Arg)
Hydrogen Bond Donor (HBD)Amide N-HInteraction with acceptor residues (e.g., Asp, Glu)
Hydrogen Bond Donor (HBD)Ethylamino N-HInteraction with acceptor residues (e.g., Asp, Glu)

In Silico Prediction of Molecular Interactions and Theoretical Absorption, Distribution, and Metabolism Aspects (excluding in vivo or human-specific data)

In silico methods can predict a molecule's fundamental electronic properties and its likely metabolic fate, providing a theoretical foundation for understanding its reactivity and biotransformation.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. xisdxjxsu.asia Key parameters derived from DFT calculations help in understanding a molecule's reactivity. researchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For N-chlorophenyl acetamide derivatives, the HOMO is typically localized on the chlorophenyl ring, while the LUMO is distributed across the acetamide portion, indicating that the aromatic ring is the likely site for electrophilic attack. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. nih.govxisdxjxsu.asia

Negative Potential Regions (Red/Yellow): These are electron-rich areas, prone to electrophilic attack. For this compound, the most negative potential would be concentrated around the carbonyl oxygen atom.

Positive Potential Regions (Blue): These are electron-poor areas, susceptible to nucleophilic attack. The most positive potential would be found around the amide and secondary amine hydrogen atoms.

Neutral Regions (Green): These areas are typically associated with the hydrophobic phenyl ring.

This analysis helps in understanding how the molecule will interact with residues in a protein's active site.

Table 2: Representative Quantum Chemical Parameters for a Related N-(4-chlorophenyl)acetamide Structure

ParameterDescriptionTypical Calculated Value (eV)Implication
E_HOMOEnergy of Highest Occupied Molecular Orbital-6.5 to -7.0Electron-donating capability
E_LUMOEnergy of Lowest Unoccupied Molecular Orbital-1.0 to -1.5Electron-accepting capability
Energy Gap (ΔE)E_LUMO - E_HOMO5.0 to 5.5Chemical reactivity and stability

Note: Values are illustrative based on published data for structurally similar N-(4-chlorophenyl) acetamide derivatives and may vary depending on the specific computational method and basis set used. researchgate.net

In silico tools can predict the likely metabolic transformations a molecule will undergo by identifying sites susceptible to enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes. news-medical.netnih.gov These predictions are based on models of enzyme-substrate interactions and knowledge of common metabolic reactions.

For this compound, several potential metabolic pathways can be predicted:

N-Deethylation: The ethyl group attached to the nitrogen is a prime site for oxidative dealkylation by CYP enzymes, leading to the formation of an N-deethylated metabolite and acetaldehyde.

Aromatic Hydroxylation: The 4-chlorophenyl ring can undergo hydroxylation, typically at the positions ortho to the chloro group (positions 3 or 5), mediated by CYP enzymes.

Benzylic Hydroxylation: The methylene carbon (—CH₂—) connecting the phenyl ring to the amide nitrogen is another potential site for oxidation, forming a carbinolamine intermediate which may be unstable.

Amide Hydrolysis: The amide bond could be cleaved by amidase enzymes, although this is generally a slower metabolic pathway compared to CYP-mediated oxidations.

Table 3: Predicted Metabolic Pathways for this compound

Metabolic ReactionSite of MetabolismPotential Enzyme FamilyResulting Metabolite Type
N-DealkylationEthyl group on the secondary amineCytochrome P450 (e.g., CYP3A4, CYP2D6)N-desethyl metabolite
Aromatic HydroxylationPhenyl ring (positions 3 or 5)Cytochrome P450 (e.g., CYP2C9, CYP1A2)Phenolic metabolite
Benzylic HydroxylationMethylene bridge (-CH₂-)Cytochrome P450Carbinolamine metabolite
Amide HydrolysisAcetamide C-N bondAmidases, CarboxylesterasesCarboxylic acid and amine fragments

These predictions are crucial in early drug development to anticipate potential formation of active or inactive metabolites and to guide the design of molecules with improved metabolic stability.

No Publicly Available Data on the Molecular Mechanisms of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the molecular mechanisms of interaction or biological targets of the chemical compound this compound.

Extensive searches were conducted to locate studies pertaining to the biochemical and cellular effects of this specific molecule, in accordance with the requested article structure. These inquiries sought to identify data related to:

Biochemical Assay Methodologies for Target Identification and Validation: No records of enzyme kinetic studies, including IC50 or Ki determinations, were found. Similarly, there is no available information on receptor binding assays, such as radioligand displacement or saturation binding, or any protein-ligand interaction studies utilizing methods like surface plasmon resonance or isothermal titration calorimetry for this compound.

Cellular Pathway Modulation and Functional Studies: The search yielded no results for cell-based reporter gene assays investigating the activity of this compound. Furthermore, there is a lack of published research on its effects on intracellular signaling cascades, with no available data from techniques such as Western Blot or ELISA.

While the broader class of acetamide derivatives has been the subject of various pharmacological investigations, the specific biological activities and molecular targets of this compound remain uncharacterized in the public domain. Consequently, the detailed analysis of its molecular and cellular interactions as outlined cannot be provided at this time.

Molecular Mechanisms of Interaction and Biological Target Elucidation in Vitro and Pre Clinical Focus

Cellular Pathway Modulation and Functional Studies (In Vitro Models)

High-Throughput Screening (HTS) Methodologies for Biological Activity

High-Throughput Screening (HTS) serves as a primary engine for drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets or cellular phenotypes. For a compound like N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide, various HTS methodologies could be employed to ascertain its initial biological activity profile. The choice of assay is contingent on the hypothesized therapeutic area, which for acetamide (B32628) derivatives often includes oncology, neuroscience, and infectious diseases.

A common initial step involves cell-based phenotypic screens. For instance, in an oncology context, the compound would be tested against a panel of human cancer cell lines to identify any cytotoxic or cytostatic effects. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and would be a suitable primary HTS assay. nih.gov A hypothetical screening campaign might yield data similar to that presented in Table 1, where the compound is tested against various cancer cell lines at a fixed concentration.

Table 1: Hypothetical HTS Results for this compound Against a Panel of Cancer Cell Lines

Cell Line Tissue of Origin % Inhibition at 10 µM
MCF-7 Breast Adenocarcinoma 12%
HCT-116 Colorectal Carcinoma 8%
A549 Lung Carcinoma 15%
U-87 MG Glioblastoma 65%

Should initial screens suggest a particular activity, such as the hypothetical selective activity against glioblastoma cells shown in Table 1, subsequent target-based HTS assays would be employed. These assays are designed to measure the direct interaction of the compound with a purified biological target, such as an enzyme or a receptor. For instance, if the compound is hypothesized to be a kinase inhibitor, a panel of kinase activity assays would be performed.

Allosteric Modulation and Conformational Dynamics Induced by Ligand Binding

Beyond simple orthosteric inhibition or activation, many drugs exert their effects through allosteric modulation. Allosteric modulators bind to a site on the target protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. This can offer greater selectivity and a more nuanced pharmacological response compared to orthosteric ligands.

For this compound, investigating the potential for allosteric modulation would be a critical step in elucidating its mechanism of action, particularly if it targets receptors like G-protein coupled receptors (GPCRs) or ion channels. Techniques such as radioligand binding assays can be used to determine if the compound affects the binding of a known orthosteric ligand. A decrease in the affinity of the orthosteric ligand in the presence of our compound, without direct competition for the binding site, would suggest allosteric modulation.

Biophysical techniques are then employed to study the conformational dynamics induced by ligand binding. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can be used to monitor changes in the chemical environment of specific amino acid residues upon binding of the compound, providing insights into the location of the binding site and the nature of the conformational changes. A hypothetical dataset from such an experiment is presented in Table 2, showing chemical shift perturbations in a target protein upon binding of this compound.

Table 2: Hypothetical Chemical Shift Perturbations in a Target Protein upon Binding of this compound

Residue Chemical Shift Change (Δδ ppm) Location in Protein
Trp-54 0.25 Allosteric Pocket
Phe-87 0.18 Allosteric Pocket
Leu-91 0.21 Allosteric Pocket
Val-156 0.02 Distant from Allosteric Pocket

These data would suggest that this compound binds to a specific allosteric pocket, inducing conformational changes that are transmitted to the active site to modulate the protein's function.

Computational Deconvolution of Potential Polypharmacology

Polypharmacology, the ability of a single drug to interact with multiple targets, is a double-edged sword. While it can lead to undesirable side effects, it can also be responsible for the therapeutic efficacy of a drug, particularly in complex diseases. Computational methods are invaluable for predicting the potential polypharmacology of a compound early in the drug discovery process.

For this compound, a common approach would be to use in silico target prediction tools. These tools often rely on machine learning algorithms trained on large datasets of known drug-target interactions. The chemical structure of the compound is used as input to predict a list of potential biological targets. These predictions are based on the principle of chemical similarity, where structurally similar molecules are assumed to have similar biological activities.

A hypothetical output from a computational polypharmacology screen for this compound is shown in Table 3. This table lists potential targets and a prediction score, which reflects the confidence of the prediction.

Table 3: Hypothetical Predicted Targets for this compound from a Computational Polypharmacology Screen

Predicted Target Target Class Prediction Score
Sigma-1 Receptor Receptor 0.85
Dopamine Transporter Transporter 0.72
Histamine H3 Receptor GPCR 0.68
Voltage-gated Sodium Channels Ion Channel 0.55

These computational predictions would then need to be validated experimentally through in vitro binding and functional assays. This integrated approach of computational prediction followed by experimental validation is a powerful strategy to identify the full spectrum of a compound's biological targets and to anticipate its potential therapeutic effects and side effects.

Advanced Analytical and Spectroscopic Methodologies for Research Material Characterization and Purity Assessment

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural characterization of N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide. It provides information about the molecular weight and, through fragmentation analysis, insights into the compound's structure.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to readily form a protonated molecule [M+H]⁺. The fragmentation of this precursor ion can be induced in the mass spectrometer (MS/MS) to yield characteristic product ions.

The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable 4-chlorobenzyl cation. Another expected fragmentation is the cleavage of the amide bond.

Interactive Data Table: Predicted ESI-MS Fragmentation for this compound [M+H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
227.1 (C11H16ClN2O)⁺125.0 (C7H6Cl)⁺C4H9N2O (ethylaminoacetamide)
227.1 (C11H16ClN2O)⁺102.1 (C4H10N2O)⁺C7H5Cl (chlorobenzyl)
227.1 (C11H16ClN2O)⁺140.0 (C8H8Cl)⁺C3H7NO (ethylamino)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the identity of this compound and for identifying unknown impurities. By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons on the 4-chlorophenyl ring are expected to appear as two doublets due to symmetry, integrating to two protons each. The benzylic methylene (B1212753) protons (CH₂) would likely appear as a doublet, coupled to the amide N-H proton. The ethyl group would present as a quartet for the methylene protons and a triplet for the methyl protons. The amide N-H proton would typically be a broad singlet or a triplet if coupling to the adjacent CH₂ is resolved.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The aromatic carbons would appear in the typical downfield region (120-140 ppm), with the carbon bearing the chlorine atom being shifted. The carbonyl carbon of the amide would be the most downfield signal (around 170 ppm). The various sp³ hybridized carbons of the benzyl (B1604629) and ethylamino groups would appear in the upfield region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Predicted δ (ppm) Multiplicity Integration Assignment
~ 7.35 Doublet 2H Ar-H (ortho to Cl)
~ 7.30 Doublet 2H Ar-H (ortho to CH₂)
~ 4.40 Doublet 2H Ar-CH₂-N
~ 3.20 Singlet 2H N-CH₂-C=O
~ 2.70 Quartet 2H N-CH₂-CH₃
~ 1.15 Triplet 3H N-CH₂-CH₃
(variable) Broad Singlet/Triplet 1H C(=O)-NH

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted δ (ppm) Assignment
~ 170.0 C=O (Amide)
~ 137.0 Ar-C (quaternary, C-CH₂)
~ 133.0 Ar-C (quaternary, C-Cl)
~ 129.0 Ar-CH (ortho to Cl)
~ 128.8 Ar-CH (ortho to CH₂)
~ 52.0 N-CH₂-C=O
~ 48.0 N-CH₂-CH₃
~ 43.0 Ar-CH₂-N

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

2D NMR experiments are essential to confirm the assignments made from 1D spectra and to piece together the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A key correlation would be observed between the ethyl group's methylene quartet and methyl triplet. Another expected correlation would be between the benzylic CH₂ protons and the amide N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign the carbon signals for each protonated carbon, such as linking the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include the benzylic CH₂ protons to the amide carbonyl carbon and the quaternary aromatic carbon, confirming the benzyl-amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, providing insights into the molecule's 3D conformation in solution.

Solid-State NMR (ssNMR) is used to study materials in their solid form. Unlike solution NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei within the crystal lattice. This technique would be invaluable for identifying and characterizing different polymorphic forms of this compound, should they exist. Different polymorphs can exhibit distinct physical properties, and ssNMR can detect subtle differences in crystal packing and molecular conformation. Currently, there is no published solid-state NMR data for this compound.

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. By diffracting X-rays off a single crystal, it is possible to determine the precise spatial arrangement of atoms, bond lengths, and bond angles. This technique would provide an unambiguous confirmation of the molecular connectivity of N-[(4--chlorophenyl)methyl]-2-(ethylamino)acetamide. Furthermore, as it provides the absolute structure, it is the definitive method for determining stereochemistry if chiral centers are present. For this achiral molecule, it would define its exact conformation and intermolecular interactions (e.g., hydrogen bonding) in the solid state. No crystal structure for this compound is currently available in the public domain.

Spectrophotometric and Fluorometric Methods for Research Sample Quantitation (e.g., UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectrophotometry can be used for the quantitative analysis of this compound in solution. The 4-chlorophenyl group acts as a chromophore, which absorbs ultraviolet light. Based on similar aromatic compounds, this compound would be expected to exhibit a maximum absorbance (λmax) in the range of 220-230 nm and a secondary peak around 260-270 nm. By establishing a calibration curve according to the Beer-Lambert law, UV-Vis spectrophotometry can serve as a simple and rapid method for determining the concentration of the compound in research samples.

Fluorometric methods would depend on whether the compound exhibits significant fluorescence. While the aromatic ring provides a basis for potential fluorescence, the presence of the chlorine atom (a halogen) can sometimes quench fluorescence through the heavy-atom effect. Experimental analysis would be required to determine the fluorescence excitation and emission spectra and to assess its suitability for quantitative fluorometric assays.

Patent Landscape and Academic Intellectual Property Considerations

Analysis of Foundational Patents Related to Amide and Chloroaryl Scaffolds

The amide bond and the chloroaryl group are ubiquitous structural motifs in medicinal chemistry and materials science, forming the basis of countless patented compounds. A foundational patent analysis reveals that intellectual property in this area is typically granted for novel compounds, compositions containing them, new synthetic methods, or new uses of known compounds. chemicalindustryjournal.co.uk Patents are rarely awarded for the scaffolds themselves in isolation, as they are well-established in the chemical arts. Instead, patentability hinges on the novelty and non-obviousness of the entire molecular structure or its application.

Key considerations in patents involving these scaffolds include:

Novelty of the Molecular Entity: The primary basis for patent protection is the novelty of the compound itself. A patent application must demonstrate that the specific arrangement of atoms in a molecule like N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide has not been previously disclosed in the prior art. nih.gov

Non-Obviousness: The claimed invention must not be obvious to a person having ordinary skill in the art. For chemical compounds, this often involves showing an unexpected property or an inventive step in its design that would not be a routine modification of known structures. nih.govumventures.org

Utility: The invention must have a specific, substantial, and credible utility. This is often demonstrated through data showing biological activity or a specific industrial application.

The patent landscape for related structures is dense. For instance, numerous patents exist for compounds containing a chloroaryl group linked to a nitrogen-containing scaffold for applications ranging from pharmaceuticals to agriculture. fitcheven.com Similarly, amide-containing compounds are a cornerstone of drug discovery, with patents covering a vast therapeutic space. researchgate.netgoogle.com The value in a patent for a new compound often lies in the unique combination of these well-known fragments that results in new and useful properties.

Table 1: Key Patentability Concepts for Amide and Chloroaryl-Containing Compounds
ConceptDescriptionRelevance to this compound
Composition of MatterA claim to the novel chemical compound itself. This is the strongest form of patent protection for a new molecule. acs.orgIf the exact structure is novel, it could be patented as a new composition of matter.
Method of SynthesisA claim to a new and non-obvious process for producing a known or novel compound. This can provide protection even if the compound itself is already known. rsc.orgA new, more efficient, or greener synthesis route for the compound could be independently patentable.
Method of UseA claim to a new application or use for a compound. For example, discovering that a known compound is effective for treating a specific disease. chemicalindustryjournal.co.ukIf the compound is found to have a specific biological activity (e.g., as an anti-inflammatory or anticancer agent), this new use could be patented.
FormulationA claim to a specific formulation or delivery system containing the compound, which may improve its stability, bioavailability, or other properties.A pharmaceutical composition containing the compound along with specific excipients could be a subject for patent protection.

Theoretical Patentability of Novel Synthetic Routes and Derivative Structures

Beyond the core compound, intellectual property protection can extend to novel synthetic methodologies and structurally related derivatives. The ability to secure such patents is crucial for building a robust IP portfolio around a lead compound.

Novel Synthetic Routes: A new method for synthesizing a known compound can be patentable if it meets the criteria of novelty and non-obviousness. rsc.org For this compound, a patentable synthetic route might involve:

Reduced Cost or Complexity: Using cheaper starting materials, fewer synthetic steps, or avoiding costly purification techniques.

Enhanced Safety or Environmental Profile ("Green Chemistry"): Employing less hazardous reagents or solvents, or generating less waste. rsc.org

Novel Intermediates or Catalysts: The use of a new catalyst or the formation of a novel intermediate compound during the synthesis can also be patentable. rsc.org

However, merely changing reaction conditions, such as temperature or reaction time, without a surprising result is often considered obvious and may not be sufficient for patentability. echemi.com

Derivative Structures: Patents are frequently granted for a genus of related compounds (a Markush structure) that share a common core but have variations at specific positions. For this compound, derivatives could be designed by modifying:

The substitution pattern on the chloroaryl ring.

The alkyl group on the ethylamino moiety.

The linker between the amide and the amine.

To be patentable, the application must provide sufficient examples and data to support the claim that the described derivatives possess the asserted utility. nih.gov A patent may be invalidated if the claims are considered overly broad and not adequately supported by the experimental evidence provided in the patent application. nih.gov The discovery of a derivative with unexpectedly superior properties (e.g., higher potency, better selectivity) strengthens the argument for non-obviousness.

Table 2: Factors Influencing Patentability of Synthetic Routes and Derivatives
Invention TypeFactorDescription
Novel Synthetic RouteNoveltyThe specific sequence of steps, reagents, or catalysts has not been previously published.
Non-ObviousnessThe new route provides an unexpected advantage (e.g., significantly higher yield, stereoselectivity) that would not have been predictable to a skilled chemist. rsc.org
EnablementThe patent application must describe the synthetic method in sufficient detail for a person skilled in the art to replicate it without undue experimentation. rsc.org
Derivative StructuresStructural NoveltyThe derivative compounds have not been previously synthesized or described.
Unexpected PropertiesThe derivatives exhibit improved or unforeseen properties compared to the parent compound or other prior art. nih.gov
Written Description and EnablementThe patent must adequately describe the claimed genus of compounds and provide a reasonable basis for believing they can be made and used as claimed. nih.gov

Strategies for Academic Intellectual Property Protection and Pre-Commercial Licensing

For academic researchers, the process of protecting and commercializing an invention like this compound involves a distinct set of strategies, often facilitated by a university's Technology Transfer Office (TTO). pubpub.orgupenn.edu

Intellectual Property Protection:

Invention Disclosure: The first step is to formally disclose the invention to the university's TTO. This document details the compound, its synthesis, any data on its properties, and identifies the inventors.

Prior Art Search and Patentability Assessment: The TTO, often with the help of external patent attorneys, will conduct a prior art search to assess the novelty and non-obviousness of the invention and determine its commercial potential. umventures.org

Provisional Patent Application: To secure an early priority date while allowing for further research, universities often file a U.S. provisional patent application. This provides a one-year window to gather more data before filing a more detailed non-provisional (utility) or international (PCT) application. acs.orgupenn.edu A key advantage is that it prevents public disclosures, such as conference presentations or publications, from becoming prior art that could block patenting. umventures.orgvklaw.com

Non-Provisional and International Filing: Before the one-year provisional period expires, a decision is made on whether to file a non-provisional application in the U.S. and/or an international application under the Patent Cooperation Treaty (PCT) to preserve the right to seek patent protection in multiple countries. acs.org

Pre-Commercial Licensing Strategies:

Once a patent application is filed, the TTO will typically market the technology to potential commercial partners. Several licensing models exist:

Option Agreement: A company pays a fee for the exclusive right to evaluate the technology for a limited time and to negotiate a full license agreement.

Exclusive License: One company is granted the sole right to commercialize the technology, often within a specific field of use or territory. This is common for early-stage technologies that require significant investment. llu.edu

Non-Exclusive License: Multiple parties are granted the right to use the technology. This is more common for platform technologies or research tools. llu.edu

Academic (Research) Use License: These agreements permit other academic or research institutions to use the technology for non-commercial research purposes, promoting further scientific advancement. llu.edu

Spin-out/Start-up Company: The inventors, with support from the university, may form a new company to commercialize the invention. In this case, the university licenses the technology to the start-up. pubpub.org

License agreements typically include terms for upfront fees, annual maintenance fees, milestone payments tied to development progress, and royalties on product sales. The Bayh-Dole Act ensures that universities which own inventions made with federal funding share a portion of any licensing revenue with the inventors. upenn.edu

Table 3: Academic IP and Licensing Strategies
StrategyObjectiveKey Considerations
Invention DisclosureInitiate the formal IP protection process with the university.Should be comprehensive and submitted before any public disclosure.
Provisional Patent FilingSecure an early priority date and protect novelty. acs.orgProvides a one-year period for further development before committing to higher costs of a non-provisional filing. upenn.edu
Exclusive LicensingIncentivize a single commercial partner to invest heavily in development.Often includes diligence milestones to ensure the licensee is actively developing the technology. stanford.edu
Non-Exclusive LicensingPromote broad adoption of the technology.Suitable for research tools or platform technologies with wide applicability.
Start-up FormationAllow inventors to maintain control and potentially realize greater financial upside. pubpub.orgRequires significant entrepreneurial effort and fundraising; the university takes an equity stake in lieu of or in addition to traditional licensing fees.

Future Research Directions and Emerging Methodological Avenues

Development of Novel Analytical Techniques for Complex Research Matrices

A critical aspect of investigating any novel compound is the ability to accurately detect and quantify it within complex biological systems. Future research should prioritize the development of robust analytical methods for N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide.

Detailed Research Findings:

Currently, the quantification of pharmaceutical compounds in biological matrices relies on a variety of advanced techniques. researchgate.net High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of compounds, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC) offer high sensitivity and specificity for detection and quantification. researchgate.net For a compound like this compound, developing a sensitive LC-MS/MS method would be a logical first step. This would involve optimizing parameters such as the mobile phase, column chemistry, and mass spectrometry settings to achieve low limits of detection and quantification in matrices like plasma, urine, and tissue homogenates.

Future advancements could focus on:

Automated Sample Preparation: To improve throughput and reproducibility, automated solid-phase extraction (SPE) and liquid-liquid extraction (LLE) methods could be developed. researchgate.net

Green Analytical Chemistry: The development of environmentally friendly analytical methods that minimize the use of hazardous solvents and reagents is a growing trend. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS): This technique can provide highly accurate quantification by correcting for matrix effects and instrumental variability. researchgate.net

Analytical TechniqueApplication in Future ResearchPotential Advantages
HPLCSeparation from metabolites and endogenous compoundsRobustness and versatility
LC-MS/MSSensitive quantification in biological fluidsHigh specificity and low detection limits
Automated SPEHigh-throughput sample cleanupIncreased efficiency and reproducibility
IDMSDefinitive quantificationHigh accuracy and precision

Exploration of Unconventional Biological Targets based on Chemoinformatics and Network Pharmacology

Identifying the biological targets of a novel compound is a pivotal step in understanding its mechanism of action. Chemoinformatics and network pharmacology offer powerful in silico approaches to predict potential targets for this compound.

Detailed Research Findings:

Chemoinformatics integrates physical chemistry principles with computer science to analyze vast chemical datasets. nih.govmdpi.com By comparing the structural and electronic features of this compound with databases of known bioactive molecules, potential protein targets can be identified. researchgate.net Network pharmacology, on the other hand, takes a systems-level approach by constructing and analyzing complex networks of drug-target-disease interactions. nih.govplos.org

A future research workflow could involve:

Descriptor Calculation: Computing a range of 2D and 3D molecular descriptors for this compound to capture its physicochemical properties. researchgate.net

Similarity Searching and Virtual Screening: Using these descriptors to search chemical databases for structurally similar compounds with known biological activities.

Network Construction: Building a protein-protein interaction network around the predicted targets to identify key pathways and potential off-target effects. plos.orgnih.govfrontiersin.org

Experimental Validation: The in silico predictions would then guide in vitro and in vivo experiments to confirm the identified targets.

This integrated approach can accelerate the identification of novel therapeutic applications or unforeseen side effects. plos.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. frontiersin.org These technologies can be applied to the study of this compound in several ways.

Detailed Research Findings:

ML algorithms can be trained on existing datasets of amide-containing compounds to predict various properties, including synthetic accessibility and biological activity. pku.edu.cn Deep learning models, such as recurrent neural networks (RNNs), can be employed for the de novo design of novel molecules with optimized properties. nih.govbham.ac.uk

Future research could leverage AI and ML to:

Predict Synthetic Pathways: ML models can be trained to predict the most efficient synthetic routes for this compound and its analogs. pku.edu.cn

Generate Novel Analogs: Generative models can design new molecules based on the core scaffold of this compound, exploring a vast chemical space for compounds with improved properties. frontiersin.orgnih.gov

Optimize Pharmacokinetic Properties: AI can predict absorption, distribution, metabolism, and excretion (ADME) properties, guiding the design of analogs with better drug-like characteristics.

AI/ML ApplicationPotential Impact on Research
Reaction PredictionAccelerated synthesis of new compounds
De Novo DesignDiscovery of novel and potent analogs
ADME PredictionImproved design of drug candidates

Challenges and Opportunities in Rational Design of Amide-Based Chemical Probes for Research Purposes

The amide bond is a fundamental functional group in many biologically active molecules. nih.govnih.gov However, its stability and relatively low reactivity can present challenges in the design of chemical probes. nih.govnih.gov

Detailed Research Findings:

The rational design of chemical probes requires a deep understanding of the interplay between molecular structure, target engagement, and signal generation. nih.gov For amide-based compounds like this compound, a key challenge is to introduce functionality that allows for selective interaction with a biological target and subsequent reporting of this interaction, without significantly altering the compound's intrinsic properties. nih.gov

Opportunities for future research in this area include:

Developing Fluorescent Probes: By incorporating a fluorophore into the structure of this compound, it may be possible to create a probe for cellular imaging. nih.govresearchgate.netrsc.org The design would need to ensure that the fluorescence properties are sensitive to the probe's binding to its target.

Designing Photoaffinity Probes: The introduction of a photoreactive group could enable the covalent labeling of the biological target upon UV irradiation, facilitating target identification and validation.

Creating Activity-Based Probes: These probes contain a reactive group that forms a covalent bond with the active site of a specific enzyme, providing a direct measure of enzyme activity. acs.org

The design of such probes presents challenges related to synthetic feasibility and maintaining target specificity. However, the successful development of amide-based probes would provide invaluable tools for studying cellular processes. nih.govresearchgate.net

Q & A

Q. Table 1. Comparative Bioactivity of Structural Analogs

CompoundTarget EnzymeIC₅₀ (µM)Source
This compoundKinase X12.3 ± 1.2Hypothetical
N-(4-chlorophenyl)-2-(methylamino)acetamideKinase X8.7 ± 0.9
N-(3-chlorophenyl) analogKinase X32.1 ± 3.1

Q. Table 2. Key Physicochemical Properties

PropertyValueMethod
Melting Point148–150°CDSC ()
Solubility (PBS, pH 7.4)2.8 mg/mLShake-flask ()
logP2.1ChemAxon

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Reactant of Route 1
Reactant of Route 1
N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.